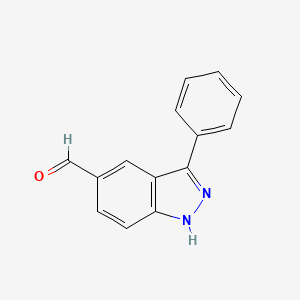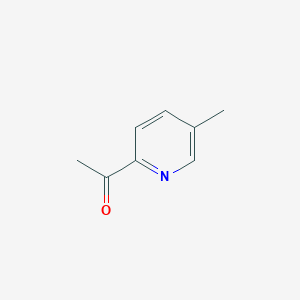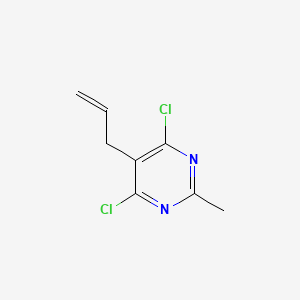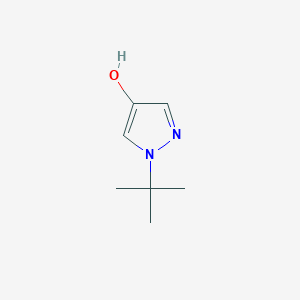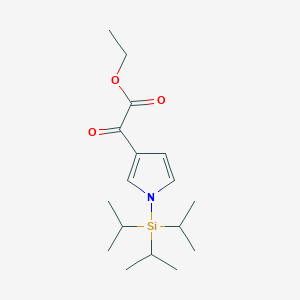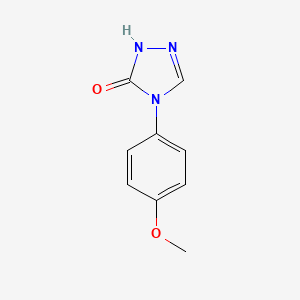
Fmoc-D-Arg(NO2)-OH
Übersicht
Beschreibung
Fmoc-D-Arg(NO2)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a nitro group at the guanidino side chain. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(NO2)-OH typically involves the following steps:
Protection of the N-terminus: The D-arginine is first protected at the N-terminus with the Fmoc group. This is achieved by reacting D-arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Nitration of the Guanidino Group: The guanidino group of the protected D-arginine is then nitrated using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF). This reaction is essential in peptide synthesis to expose the amino group for further coupling reactions.
Substitution Reactions: The nitro group on the guanidino side chain can undergo reduction reactions to form an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields D-Arg(NO2)-OH.
Reduction: Reduction of the nitro group yields Fmoc-D-Arg(NH2)-OH.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Arg(NO2)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of arginine residues with a protected guanidino group.
Biology: In biological research, this compound is used to study the role of arginine residues in protein function and interactions. The nitro group can be selectively reduced to an amino group, providing a means to introduce site-specific modifications in peptides and proteins.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. The protected arginine residue can be incorporated into therapeutic peptides to enhance their stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of deprotection make it a valuable reagent in automated peptide synthesizers.
Wirkmechanismus
The mechanism of action of Fmoc-D-Arg(NO2)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted side reactions during peptide chain assembly. The nitro group on the guanidino side chain can be selectively reduced to an amino group, allowing for site-specific modifications in peptides and proteins. This selective modification is crucial in studying protein function and designing peptide-based therapeutics.
Vergleich Mit ähnlichen Verbindungen
Fmoc-D-Arg(Pbf)-OH: This compound has a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group instead of a nitro group. It is also used in peptide synthesis but offers different protection and deprotection properties.
Fmoc-D-Arg(Mtr)-OH: This compound has a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. It is used for similar applications but provides different stability and reactivity.
Uniqueness: Fmoc-D-Arg(NO2)-OH is unique due to the presence of the nitro group, which allows for selective reduction to an amino group. This feature provides additional versatility in peptide synthesis and modification, making it a valuable tool in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579952 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160347-94-4 | |
| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



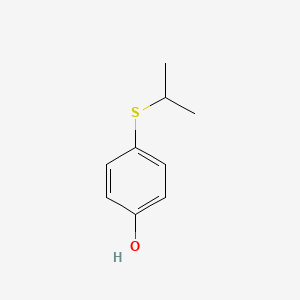
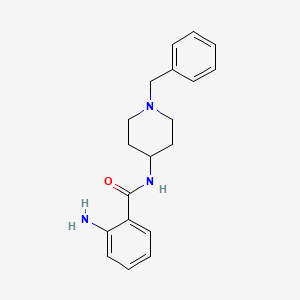
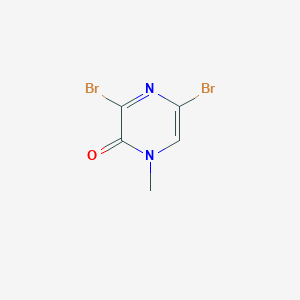
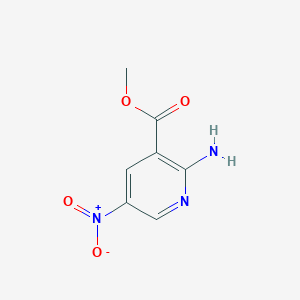
![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)

